Cas no 718596-26-0 (2-aminopent-4-ynamide)

2-aminopent-4-ynamide Chemical and Physical Properties
Names and Identifiers
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- 4-Pentynamide, 2-amino-
- 2-aminopent-4-ynamide
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- Inchi: 1S/C5H8N2O/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H2,7,8)
- InChI Key: HTEIULCKLVWXAB-UHFFFAOYSA-N
- SMILES: C(N)(=O)C(N)CC#C
Computed Properties
- Exact Mass: 112.063662883g/mol
- Monoisotopic Mass: 112.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 69.1Ų
2-aminopent-4-ynamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-149491-0.1g |
2-aminopent-4-ynamide |
718596-26-0 | 0.1g |
$779.0 | 2023-06-05 | ||
Enamine | EN300-149491-1.0g |
2-aminopent-4-ynamide |
718596-26-0 | 1g |
$884.0 | 2023-06-05 | ||
Ambeed | A1044251-1g |
2-Aminopent-4-ynamide |
718596-26-0 | 95% | 1g |
$870.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00993242-1g |
2-Aminopent-4-ynamide |
718596-26-0 | 95% | 1g |
¥5971.0 | 2024-04-18 | |
Enamine | EN300-149491-0.05g |
2-aminopent-4-ynamide |
718596-26-0 | 0.05g |
$744.0 | 2023-06-05 | ||
Enamine | EN300-149491-250mg |
2-aminopent-4-ynamide |
718596-26-0 | 250mg |
$814.0 | 2023-09-28 | ||
Enamine | EN300-149491-2500mg |
2-aminopent-4-ynamide |
718596-26-0 | 2500mg |
$1735.0 | 2023-09-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039746-1g |
2-Aminopent-4-ynamide |
718596-26-0 | 1g |
¥5971.00 | 2024-05-02 | ||
Enamine | EN300-149491-10.0g |
2-aminopent-4-ynamide |
718596-26-0 | 10g |
$3807.0 | 2023-06-05 | ||
Enamine | EN300-149491-0.25g |
2-aminopent-4-ynamide |
718596-26-0 | 0.25g |
$814.0 | 2023-06-05 |
2-aminopent-4-ynamide Related Literature
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Xuan Cai,Zhenxing Wang,Huanhuan Zhang,Yufei Li,Kaicha Chen,Hongli Zhao J. Mater. Chem. B, 2019,7, 401-407
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on 2-aminopent-4-ynamide
2-Aminopent-4-ynamide (CAS No. 718596-26-0): A Comprehensive Overview
Introduction to 2-Aminopent-4-ynamide
2-Aminopent-4-ynamide, also referred to by its CAS registry number 718596-26-0, is an organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a terminal alkyne group and an amine functionality, making it versatile for various applications. Recent advancements in synthetic methodologies and its incorporation into cutting-edge materials have further highlighted its potential in modern chemical research.
Structural Insights and Physical Properties
The molecular structure of 2-Aminopent-4-ynamide consists of a five-carbon chain with a terminal alkyne group (-C≡CH) at the fourth position and an amine group (-NH₂) at the second position. This arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity and applicability in different chemical reactions. The compound is typically a white crystalline solid with a melting point of approximately 135°C, and it is sparingly soluble in water but soluble in common organic solvents such as dichloromethane and ethyl acetate.
Synthesis and Optimization
The synthesis of 2-Aminopent-4-ynamide involves a multi-step process that often begins with the preparation of the corresponding alkyne precursor. Recent studies have focused on optimizing these synthesis routes to enhance yield, purity, and scalability. For instance, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key coupling reactions during the synthesis process. These advancements not only improve the efficiency of production but also pave the way for large-scale manufacturing, which is crucial for industrial applications.
Applications in Materials Science
One of the most promising applications of 2-Aminopent-4-ynamide lies in its use as a precursor for advanced materials, particularly in the development of carbon-based nanomaterials. The terminal alkyne group in the molecule serves as a reactive site for cyclization reactions, leading to the formation of aromatic systems such as benzene derivatives or even graphene-like structures under specific conditions. Recent research has demonstrated that incorporating 2-Aminopent-4-ynamide into polymer matrices can significantly enhance mechanical properties, making it a valuable component in high-performance materials used in aerospace and automotive industries.
Role in Drug Discovery and Medicinal Chemistry
In the realm of medicinal chemistry, 2-Aminopent-4-ynamide has shown potential as a building block for bioactive molecules with therapeutic applications. The amine functionality allows for easy functionalization, enabling chemists to design compounds with specific pharmacological profiles. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, suggesting their potential use in treating chronic diseases such as cardiovascular disorders and neurodegenerative conditions.
Recent Research Advances and Future Directions
Recent studies have delved into the catalytic properties of 2-Aminopent-4-yname, exploring its ability to act as a ligand or catalyst in organometallic reactions. Researchers have reported enhanced catalytic activity when this compound is used in conjunction with transition metals like nickel or cobalt, opening new avenues for sustainable chemical synthesis processes. Additionally, ongoing investigations into its biodegradability and environmental impact are critical for ensuring its safe integration into industrial practices.
Conclusion
In summary, 2-Aminopent-4-yname (CAS No. 718596-26) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, it is poised to make significant contributions to the development of next-generation materials and therapeutic agents.
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